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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to understanding and interpreting the 13C

Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-5-methylbenzoic acid. It

includes predicted chemical shift data, a comprehensive experimental protocol for data

acquisition, and visual aids to illustrate the structural relationships of the carbon atoms.

Introduction
Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon

framework of organic molecules. For drug development and quality control, accurate

interpretation of 13C NMR spectra is crucial for structural elucidation and purity assessment. 2-
Methoxy-5-methylbenzoic acid is a substituted aromatic carboxylic acid, and understanding

its 13C NMR spectrum requires knowledge of the influence of the methoxy, methyl, and

carboxylic acid functional groups on the chemical shifts of the aromatic and substituent

carbons. This application note provides a systematic approach to the interpretation of the 13C

NMR spectrum of this compound.

Predicted 13C NMR Spectral Data
The chemical shifts for 2-Methoxy-5-methylbenzoic acid have been predicted based on the

known spectrum of 2-methoxybenzoic acid and the established substituent effects of a methyl

group on a benzene ring. The principle of substituent additivity allows for a reliable estimation

of the chemical shifts.
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Below is a summary of the predicted 13C NMR chemical shifts for 2-Methoxy-5-
methylbenzoic acid.

Carbon Atom Predicted Chemical Shift (ppm)

C=O 168.5

C-2 (C-OCH₃) 158.0

C-5 (C-CH₃) 138.9

C-4 133.5

C-6 122.0

C-1 (C-COOH) 121.5

C-3 112.5

-OCH₃ 56.0

-CH₃ 20.5

Interpretation of the Spectrum
The predicted 13C NMR spectrum of 2-Methoxy-5-methylbenzoic acid is expected to show

nine distinct signals, corresponding to the nine unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded,

appearing at the lowest field (highest ppm value) around 168.5 ppm.[1]

Aromatic Carbons:

C-2: The carbon atom attached to the electron-donating methoxy group (C-2) is

significantly deshielded and is predicted to appear around 158.0 ppm.

C-5: The carbon atom bearing the methyl group (C-5) is also deshielded and is expected

at approximately 138.9 ppm.

C-4 and C-6: These carbons are influenced by the electronic effects of the neighboring

substituents and are predicted to resonate around 133.5 ppm and 122.0 ppm, respectively.
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C-1: The carbon atom to which the carboxylic acid group is attached (C-1) is predicted to

be around 121.5 ppm.

C-3: This carbon is shielded by the ortho-methoxy group and is expected to appear at a

relatively high field for an aromatic carbon, around 112.5 ppm.

Substituent Carbons:

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the range

of 55-60 ppm, and is predicted here at 56.0 ppm.

Methyl Carbon (-CH₃): The methyl group carbon is the most shielded, appearing at the

highest field (lowest ppm value) around 20.5 ppm.[1]

Experimental Protocol: 13C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR

spectrum of 2-Methoxy-5-methylbenzoic acid.

4.1. Sample Preparation

Weigh approximately 20-50 mg of 2-Methoxy-5-methylbenzoic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

4.2. Instrument Setup and Data Acquisition

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.
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Tune and match the 13C probe to the correct frequency.

Set the appropriate acquisition parameters for a standard proton-decoupled 13C NMR

experiment. Key parameters include:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments).

Spectral Width: A range of 0-220 ppm is typically sufficient to cover all expected carbon

signals.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow

for full relaxation of the carbon nuclei, especially for quaternary carbons.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio, depending

on the sample concentration.

4.3. Data Processing

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum by setting the TMS signal to 0.0 ppm or by referencing the solvent

peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Perform baseline correction to ensure a flat baseline across the spectrum.

Integrate the peaks if quantitative analysis is required, though routine 13C NMR is generally

not quantitative.

Visualizing Structural Relationships
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The following diagrams illustrate the logical relationships and workflows described in this

application note.

2-Methoxy-5-methylbenzoic acid Structure

C1-COOH

C2-OCH3 C=O

C3-H-OCH3

C4-H

C5-CH3

C6-H-CH3

Click to download full resolution via product page

Figure 1. Structure of 2-Methoxy-5-methylbenzoic acid.
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Figure 2. Experimental workflow for 13C NMR spectroscopy.
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Figure 3. Predicted 13C NMR signal assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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